Dansyl-Gly-Trp

Description

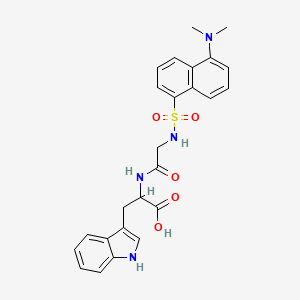

Dansyl-Gly-Trp is a fluorescent dipeptide derivative composed of glycine (Gly) and tryptophan (Trp), modified with a dansyl (5-dimethylaminonaphthalene-1-sulfonyl) group. The dansyl moiety confers strong fluorescence properties, making this compound valuable in biochemical assays, such as protease activity studies, fluorescence quenching experiments, and cellular imaging . The structure includes a sulfonamide linkage between the dansyl group and the glycyl-tryptophan backbone, enhancing its stability and solubility in organic solvents like dimethyl sulfoxide (DMSO) .

Properties

IUPAC Name |

2-[[2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]acetyl]amino]-3-(1H-indol-3-yl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26N4O5S/c1-29(2)22-11-5-9-19-18(22)8-6-12-23(19)35(33,34)27-15-24(30)28-21(25(31)32)13-16-14-26-20-10-4-3-7-17(16)20/h3-12,14,21,26-27H,13,15H2,1-2H3,(H,28,30)(H,31,32) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXTSSRFZPQPHIE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NCC(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26N4O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

494.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dansyl-Gly-Trp typically involves the coupling of dansyl chloride with the dipeptide Gly-Trp. The process begins with the preparation of the dipeptide Gly-Trp, which can be synthesized using standard peptide synthesis techniques. The dipeptide is then reacted with dansyl chloride in the presence of a base, such as sodium bicarbonate, to form the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated peptide synthesizers and large-scale reactors allows for the efficient production of this compound. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Dansyl-Gly-Trp undergoes various chemical reactions, including:

Oxidation: The tryptophan residue can be oxidized under specific conditions.

Reduction: The compound can be reduced, although this is less common.

Substitution: The dansyl group can participate in substitution reactions, particularly with nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: Nucleophiles like amines and thiols can react with the dansyl group.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the tryptophan residue can lead to the formation of oxindole derivatives .

Scientific Research Applications

Fluorescence Studies

Dansyl-Gly-Trp is frequently used in fluorescence resonance energy transfer (FRET) studies. This technique allows researchers to investigate conformational changes and interactions within peptides and proteins.

- Conformational Flexibility : A study demonstrated that the introduction of the dansyl group at the α-amino group of lysine residues in peptides can significantly influence the fluorescence characteristics. The energy transfer between tryptophan (the donor) and dansyl (the acceptor) was evaluated, revealing insights into the conformational flexibility of RNase S-peptide analogs .

- Distance Measurements : Another research focused on measuring distances in disordered peptides using FRET with this compound as a probe. The study utilized molecular dynamics simulations to correlate FRET measurements with theoretical models, providing a deeper understanding of peptide dynamics .

Biosensing Applications

The fluorescent properties of this compound make it an excellent candidate for biosensing applications, particularly in detecting metal ions.

- Fluorescent Chemosensors : this compound has been incorporated into peptide-based sensors that exhibit selective responses to heavy metals such as mercury (Hg²⁺) and copper (Cu²⁺). These sensors leverage the FRET mechanism, where the proximity of the metal ions to the dansyl group alters fluorescence intensity, allowing for sensitive detection .

- Cellular Imaging : Recent advancements have seen the use of dansyl-labeled peptides like this compound for imaging within live cells. These probes can penetrate cellular membranes and provide real-time monitoring of metal ion concentrations in specific cellular compartments .

Chiral Recognition Studies

This compound is also utilized in chiral recognition studies due to its ability to interact differently with enantiomers.

- Molecular Dynamics Simulations : Research has shown that this compound can be employed in studying chiral recognition mechanisms through molecular dynamics simulations. This approach helps elucidate how different enantiomers bind to specific receptors or environments, enhancing our understanding of chiral separation processes .

Case Studies and Experimental Findings

Several case studies highlight the practical applications of this compound in various experimental setups:

Mechanism of Action

The mechanism of action of Dansyl-Gly-Trp is primarily based on its fluorescent properties. The dansyl group absorbs light at a specific wavelength and emits fluorescence, which can be detected and measured. This property makes it an excellent probe for studying molecular interactions. The tryptophan residue also contributes to the fluorescence, enhancing the sensitivity of the compound .

Comparison with Similar Compounds

Structural and Functional Differences

Protective Groups: this compound’s dansyl group enables fluorescence, ideal for real-time tracking in assays. In contrast, Z-Gly-Trp-OH’s benzyloxycarbonyl (Z) group is primarily used to protect amines during peptide synthesis, lacking fluorescent properties . H-Trp-NH₂·HCl lacks protective groups, serving as a free amino acid derivative for metabolic or enzymatic studies .

Solubility and Stability :

- This compound and H-Trp-NH₂·HCl are soluble in DMSO, but the dansyl group may reduce aqueous solubility compared to unmodified H-Trp-NH₂·HCl .

- Z-Gly-Trp-OH, with its hydrophobic Z group, is likely restricted to organic solvents, limiting its use in aqueous biological systems .

Applications :

- This compound’s fluorescence is leveraged in protease assays (e.g., monitoring cleavage via fluorescence resonance energy transfer) .

- Z-Gly-Trp-OH is a synthetic intermediate, while H-Trp-NH₂·HCl serves as a substrate for amidase or peptidase studies .

Research Findings and Methodological Considerations

Fluorescence Efficiency

While direct studies on this compound are absent in the provided evidence, dansyl’s quantum yield (~0.1 in water) suggests moderate fluorescence intensity, suitable for low-background assays. Comparatively, Z-Gly-Trp-OH lacks intrinsic fluorescence, requiring UV or mass spectrometry for detection .

Experimental Reproducibility

As emphasized in , rigorous reporting of synthesis protocols (e.g., mixing order, temperature) is critical for replicating results, particularly for novel compounds like this compound . For example, incomplete dansylation could yield unmodified Gly-Trp, skewing fluorescence data.

Biological Activity

Dansyl-Gly-Trp is a synthetic peptide that incorporates a dansyl fluorophore, glycine, and tryptophan. This compound exhibits various biological activities, primarily due to the unique properties of its components. The following sections provide a detailed overview of its biological activity, including relevant data tables, case studies, and research findings.

1.1 Chemical Structure

This compound consists of:

- Dansyl Group : A fluorescent label that enhances detection in biological assays.

- Glycine (Gly) : A simple amino acid that serves as a spacer.

- Tryptophan (Trp) : An aromatic amino acid known for its role in protein structure and function.

1.2 Physical Properties

The dansyl group provides photophysical properties that are useful in fluorescence resonance energy transfer (FRET) applications, making this compound valuable in biochemical assays.

| Component | Description |

|---|---|

| Dansyl Group | Fluorescent label |

| Glycine | Spacer amino acid |

| Tryptophan | Aromatic amino acid |

2.1 Antitumor Activity

Research has indicated that peptides incorporating tryptophan can exhibit antitumor properties. A study involving various peptide conjugates demonstrated that those with hydrophobic amino acids, including tryptophan, showed enhanced drug release rates and significant antitumor activity against murine models .

2.2 FRET Applications

This compound has been utilized in FRET studies to probe conformational changes in peptides. The proximity of the dansyl fluorophore to tryptophan allows for effective energy transfer, which can be quantitatively analyzed to understand peptide dynamics .

2.3 Metal Ion Detection

The compound's ability to interact with metal ions has been explored, particularly in the context of detecting copper ions (Cu²⁺). The binding of Cu²⁺ alters the fluorescence properties of the dansyl group, providing a sensitive method for metal ion detection in biological systems .

3.1 Antitumor Efficacy Study

In a systematic investigation of peptide-drug conjugates, it was found that conjugates containing this compound exhibited varying degrees of antitumor activity depending on their structural components. Notably, those with tryptophan showed promising results in releasing therapeutic agents effectively within tumor environments .

3.2 FRET Analysis in Prion Proteins

A study utilizing FRET to investigate prion protein repeat peptides highlighted the sensitivity of dansylated peptides in measuring distances between donor and acceptor groups. This method provided insights into the conformational flexibility and dynamics of disordered peptides, demonstrating the utility of this compound in biophysical studies .

4.1 Summary of Key Findings

- Antitumor Activity : Enhanced drug release and significant antitumor effects were observed with conjugates containing hydrophobic residues like Trp.

- FRET Applications : this compound serves as an effective donor-acceptor pair for studying peptide conformations.

- Metal Ion Detection : The compound's fluorescence can be modulated by metal ion binding, enabling sensitive detection methods.

| Study Focus | Findings |

|---|---|

| Antitumor Activity | Effective drug release; significant tumor inhibition |

| FRET Dynamics | Probed conformational flexibility; quantitative distance measurements |

| Metal Ion Interaction | Sensitive detection of Cu²⁺ via fluorescence modulation |

5. Conclusion

This compound is a versatile compound with significant biological activity stemming from its structural components. Its applications range from antitumor efficacy to advanced biophysical studies using FRET techniques and metal ion detection methods. Ongoing research continues to explore its potential in various biomedical fields, underscoring its importance as a tool for scientific inquiry.

Q & A

Q. How can researchers ensure transparency in reporting this compound synthesis and characterization data?

Q. What steps mitigate risks of irreproducibility in fluorescence-based assays with this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.